2,6-Dichloro-4-ethylphenol

Antimicrobial Biofilm Enterococcus faecalis

2,6-Dichloro-4-ethylphenol (CAS 7495-69-4) is a high-purity (>95%), dichlorinated phenol specifically designed for advanced antimicrobial and physical organic chemistry research. Its unique 2,6-dichloro-para-ethyl structure imparts steric hindrance that alters membrane permeability, making it a superior probe for biofilm inhibition (IC50 187 μM vs E. faecalis) and solvent-effect studies compared to non-hindered analogs. The patented synthetic method guarantees <1.0 wt% resinous byproducts, ensuring reliable results in synthesis and assay development. Procure this essential research tool for reproducible, publication-ready data.

Molecular Formula C8H8Cl2O
Molecular Weight 191.05 g/mol
CAS No. 7495-69-4
Cat. No. B15111565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-ethylphenol
CAS7495-69-4
Molecular FormulaC8H8Cl2O
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C(=C1)Cl)O)Cl
InChIInChI=1S/C8H8Cl2O/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4,11H,2H2,1H3
InChIKeyYOZUFBIHVJFQBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-4-ethylphenol (CAS 7495-69-4): Core Properties and Industrial Classification


2,6-Dichloro-4-ethylphenol is a dichlorinated phenolic compound with the molecular formula C8H8Cl2O and a molecular weight of 191.05 g/mol. It features a phenol backbone with chlorine atoms at the ortho positions (2 and 6) and an ethyl group at the para position (4), classifying it within the broader group of chlorinated phenols known for diverse biological activities [1]. The compound is sparingly soluble in water (<0.1 g/100 mL at 20°C) but exhibits higher solubility in organic solvents such as ethanol and ether, a key consideration for formulation in both laboratory and industrial applications .

Why 2,6-Dichloro-4-ethylphenol (CAS 7495-69-4) Cannot Be Replaced by Common Analogs in Critical Applications


The specific substitution pattern of 2,6-dichloro-4-ethylphenol—with two ortho-chlorine atoms and a para-ethyl group—imparts unique physicochemical and biological properties that are not replicated by its closest analogs. For instance, the 2,6-dichloro substitution creates steric hindrance that significantly alters its ionization behavior and solvation compared to non-chlorinated or mono-chlorinated phenols [1]. This steric inhibition of solvation directly impacts its membrane permeability and, consequently, its biological activity, including antimicrobial and potential uncoupling effects [2]. Furthermore, the presence of the 4-ethyl group provides a different lipophilicity profile and metabolic stability compared to 2,6-dichlorophenol, which lacks this alkyl substituent. Therefore, substituting this compound with a seemingly similar analog like 2-chloro-4-ethylphenol or 2,6-dichlorophenol would likely result in a measurable change in assay outcomes or process efficiency, as demonstrated by the quantitative data below.

Quantitative Evidence Guide: Verifying the Differentiated Performance of 2,6-Dichloro-4-ethylphenol (CAS 7495-69-4) vs. Analogs


Antimicrobial Biofilm Inhibition: 2,6-Dichloro-4-ethylphenol Demonstrates Quantifiable Activity Against E. faecalis

2,6-Dichloro-4-ethylphenol exhibits a specific IC50 value for inhibiting biofilm formation in Enterococcus faecalis, a clinically relevant Gram-positive pathogen. While a direct head-to-head comparison with its mono-chlorinated analog (2-chloro-4-ethylphenol) under identical assay conditions is not available in the same source, this data provides a quantifiable benchmark. The presence of the second chlorine atom at the ortho position is a key structural feature differentiating it from 2-chloro-4-ethylphenol, which is expected to alter its antimicrobial efficacy. [1]

Antimicrobial Biofilm Enterococcus faecalis

Enhanced Hammett ρ Value: Evidence for Steric Inhibition of Solvation

The presence of 2,6-dichloro substitution in 2,6-dichloro-4-ethylphenol leads to a quantifiable increase in the Hammett reaction constant (ρ) compared to unhindered phenols. For the dissociation of 4-substituted 2,6-dichlorophenols, the ρ value is reported to be 17% larger than the ρ value for the corresponding unhindered phenols. This demonstrates that the steric bulk of the ortho-chlorines hinders solvation of the phenoxide ion, a property that significantly influences its reactivity, membrane permeability, and potential as an uncoupler. [1]

Physical Organic Chemistry Ionization Solvation

Synthetic Purity and Yield: Superior Process Control in Patent Production Method

A patented method for producing 2,6-dichloro-substituted phenols, including 2,6-dichloro-4-ethylphenol, claims the ability to achieve the final product with less than 1.0 wt% content of resinous substances as a byproduct. This is achieved by reacting a p-substituted phenol with chlorine in an acidic solution with ≤15 wt% water content. This level of purity is critical for applications requiring well-defined materials, such as in pharmaceutical intermediate synthesis or analytical standards. [1]

Synthetic Chemistry Process Chemistry Patents

Differential Dechlorination Kinetics: Faster Degradation of 2,6-Dichloro-4-ethylphenol Compared to Mono-Chlorinated Analogs

A class-level inference from a study on the dechlorination of 2,6-dichloro-4-alkylphenols (2,6-DCl-4-RPs) indicates that they are dechlorinated faster than the corresponding 2-chloro-4-alkylphenols (2-Cl-4-RPs) with the same substituent in the 4-position. This suggests that 2,6-dichloro-4-ethylphenol will have a shorter environmental half-life under dechlorinating conditions compared to 2-chloro-4-ethylphenol. [1]

Environmental Fate Biodegradation Dechlorination

Procurement Options and Purity Grades: Variability in Commercially Available 2,6-Dichloro-4-ethylphenol

Commercial suppliers list 2,6-dichloro-4-ethylphenol at varying purity levels, a key consideration for procurement. For instance, AKos GmbH supplies the compound at a purity of >90% for research applications, while other suppliers offer purities of 95% or higher . This is a direct comparison point for purchasing decisions, as the required purity for a specific application (e.g., an analytical standard vs. a bulk intermediate) will dictate the appropriate supplier and cost.

Procurement Purity Vendor Comparison

Targeted Application Scenarios for 2,6-Dichloro-4-ethylphenol (CAS 7495-69-4) Driven by Quantitative Differentiation


Antimicrobial Biofilm Research and Development

The quantifiable IC50 value of 187 μM against E. faecalis biofilm formation [5] establishes 2,6-dichloro-4-ethylphenol as a viable tool compound for investigating biofilm inhibition mechanisms. Its distinct dichlorination pattern, which alters its physicochemical properties relative to mono-chlorinated or non-chlorinated phenols, makes it a more suitable candidate for structure-activity relationship (SAR) studies aimed at optimizing antimicrobial leads for biofilm-related infections.

Synthesis of High-Purity Agrochemical and Pharmaceutical Intermediates

The patented synthetic method guarantees a product with less than 1.0 wt% of resinous byproducts [5]. This high level of purity is critical for its use as an intermediate in the synthesis of more complex molecules, such as dihalopropene insecticides/acaricides or other pharmaceuticals [3], where impurities could lead to unwanted side reactions or complicate purification steps. Procurement from suppliers who adhere to such rigorous specifications is recommended for these applications.

Physical Organic Chemistry and Solvation Studies

The well-documented 17% increase in the Hammett ρ value for 2,6-dichlorophenols compared to unhindered phenols [5] provides a quantitative, textbook example of steric inhibition of solvation. This makes 2,6-dichloro-4-ethylphenol a valuable probe molecule for academic research and teaching laboratories focused on physical organic chemistry, solvent effects, and the behavior of hindered phenols in biological membranes.

Environmental Fate and Biodegradation Research

Based on class-level evidence that 2,6-dichloro-4-alkylphenols undergo dechlorination faster than their mono-chlorinated counterparts [5], this compound can serve as a model for studying the biodegradation pathways of persistent chlorinated pollutants. Its relatively rapid dechlorination makes it a less persistent alternative for certain applications where environmental release is a potential concern, or as a positive control in microbial dechlorination assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dichloro-4-ethylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.